2-Phenyldibenzofuran

Übersicht

Beschreibung

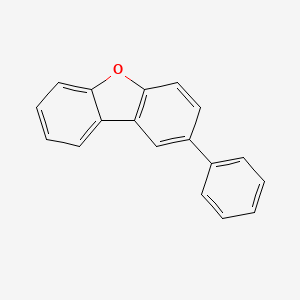

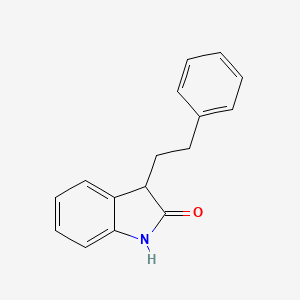

2-Phenyldibenzofuran is a chemical compound with the molecular formula C18H12O . It is a type of benzofuran, which is a class of compounds that are ubiquitous in nature . The systematic name for this compound is 2-Phenyldibenzo [b,d]furan .

Synthesis Analysis

Benzofuran compounds, including 2-Phenyldibenzofuran, are synthesized through various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Molecular Structure Analysis

The molecular structure of 2-Phenyldibenzofuran is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has a high degree of aromaticity, which contributes to its stability and reactivity .Physical And Chemical Properties Analysis

2-Phenyldibenzofuran has a density of 1.2±0.1 g/cm3, a boiling point of 418.3±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 78.8±0.3 cm3, and a polar surface area of 13 Å2 .Wissenschaftliche Forschungsanwendungen

Photocatalytic Applications

Oxidative Photocyclisation

Research has shown that 2-hydroxydibenzofuran (2-HODBF), a derivative of 2-Phenyldibenzofuran, can form through oxidative photocyclisation of 2-biphenylol in dilute aqueous solutions. This reaction is influenced by factors like pH and light wavelengths, with the anionic form of 2-biphenylol showing a higher quantum yield (Seffar, Dauphin, & Boule, 1987).

Photocatalytic Degradation

In the context of environmental chemistry, 2-Phenyldibenzofuran and its derivatives like 2-phenylphenol have been investigated for their degradation under photocatalytic conditions using catalysts like TiO2 and ZnO. This process results in various photoproducts and is affected by pH and the presence of certain ions (Amine Khodja, Sehili, Pilichowski, & Boule, 2001).

Chemical Synthesis and Organic Geochemistry

Synthesis of Benzimidazoles

2-Phenyldibenzofuran has been used in the synthesis of complex organic compounds like benzimidazoles. This synthesis process has been optimized in high-temperature water, indicating the compound's role in facilitating organic reactions (Dudd, Venardou, García‐Verdugo, Licence, Blake, Wilson, & Poliakoff, 2003).

In Marine Sedimentary Rocks

Phenyldibenzofurans, including 2-Phenyldibenzofuran, have been identified in marine sedimentary rocks and hydrothermal petroleum, suggesting their relevance in geochemical studies related to organic matter maturity and depositional environments (Marynowski, Rospondek, Reckendorf, & Simoneit, 2002).

Antimicrobial and Antifungal Activities

Antibacterial and Antifungal Activity

2-Phenyldibenzofuran derivatives like cicerfuran have shown significant antimicrobial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Aslam, Stevenson, Kokubun, & Hall, 2009).

Fungitoxicity of Substituted 2‐Phenylbenzofurans

Certain substituted 2-phenylbenzofurans, especially those with hydroxy groups, have demonstrated high fungitoxicity, offering insights into the development of fungicidal compounds (Chamberlain & Carter, 1980).

Potential in Drug Discovery

Cholinesterase Inhibitory Activity

Hydroxylated 2-phenylbenzofuran derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity, highlighting their potential in treating neurodegenerative diseases like Alzheimer's (Fais, Kumar, Medda, Pintus, Delogu, Matos, Era, & Delogu, 2019).

Antitumor Properties

Novel 2-phenylbenzothiazoles, structurally related to 2-Phenyldibenzofuran, have shown selective and potent antitumor properties, indicating their potential in cancer therapy (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Petrochemical and Environmental Significance

- In Crude Oils and Source Rocks: The distribution of phenyldibenzofurans like 2-Phenyldibenzofuran in source rocks and crude oils has been investigated, highlighting their role in determining the thermal maturity and depositional environment of these geological samples (Yang, Li, Wang, Liu, Jiang, Fang, & Lai, 2017).

Safety And Hazards

Zukünftige Richtungen

The future research directions for 2-Phenyldibenzofuran could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by benzofuran compounds, 2-Phenyldibenzofuran may have potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-phenyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILPRDWSDSCHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505820 | |

| Record name | 2-Phenyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyldibenzofuran | |

CAS RN |

78210-31-8 | |

| Record name | 2-Phenyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1625398.png)

![2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1625402.png)

![3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B1625413.png)

![(Ethane-1,2-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B1625419.png)

![1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1625420.png)